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Compound of Interest

Compound Name:
N-Boc-(+/-)-3-amino-hept-6-

endimethylamide

Cat. No.: B1407159 Get Quote

Application Notes: N-Boc-(+/-)-3-amino-hept-6-enoic
Acid in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Boc-(+/-)-3-amino-hept-6-enoic acid is a synthetic, non-proteinogenic β-amino acid building

block. Its unique structural features make it a valuable tool for the synthesis of novel

peptidomimetics with tailored properties. Peptides incorporating this residue can exhibit

enhanced stability, unique conformational preferences, and opportunities for post-synthesis

modification.

The key structural elements and their associated applications are:

β-Amino Acid Backbone: The presence of the amine on the β-carbon (C3) instead of the α-

carbon (C2) sterically hinders recognition by common proteases. This modification can

significantly increase the in-vivo half-life of peptide-based therapeutics.[1][2]

N-terminal Boc Protection: The acid-labile tert-butyloxycarbonyl (Boc) group makes this

building block fully compatible with well-established solid-phase peptide synthesis (SPPS)

methodologies, particularly Boc/Bzl chemistry.[3][4]
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Terminal Alkene Functionality: The hept-6-enoic side chain terminates in a vinyl group. This

reactive handle is orthogonal to standard peptide chemistry, allowing for selective post-

synthesis modifications. It is particularly useful for peptide "stapling" or cyclization via olefin

metathesis to lock the peptide into a specific, bioactive conformation.

Racemic Nature: The "(+/-)" designation indicates that the compound is a mixture of both (R)

and (S) enantiomers at the C3 position. This is suitable for initial screening libraries where

stereochemistry is not defined or for applications where the specific stereocenter does not

impact activity.

Potential Applications

Development of Protease-Resistant Peptidomimetics: By replacing a native α-amino acid

with this β-amino acid, researchers can design peptide drugs with improved pharmacokinetic

profiles.[5]

Conformational Scaffolding: β-amino acids are known to induce unique secondary

structures, such as 14-helices and various turns.[5][6] Incorporating this residue can help

constrain a peptide's structure to enhance its binding affinity and selectivity for a biological

target.

Peptide Stapling and Cyclization: The terminal alkene is an ideal substrate for ring-closing

metathesis (RCM). When two alkene-bearing residues are placed in a peptide sequence,

they can be "stapled" together, creating a cyclic constraint that can improve cell permeability

and target engagement.

Synthesis of Bio-conjugates: The vinyl group can be functionalized post-synthetically via

methods like thiol-ene coupling or hydroamination to attach fluorescent labels, imaging

agents, or other molecular probes.

Protocols and Methodologies
The following protocols are representative examples for the incorporation of N-Boc-(+/-)-3-

amino-hept-6-enoic acid into a peptide sequence using manual Boc-chemistry solid-phase

peptide synthesis (SPPS). The ultimate product, if desired, could be a C-terminal

dimethylamide by cleaving from an appropriate resin in the presence of dimethylamine or by
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using a specialized linker, though the most common approach is to generate a C-terminal

primary amide using MBHA resin.

Protocol 1: Incorporation of N-Boc-(+/-)-3-amino-hept-6-
enoic Acid via Boc-SPPS
This protocol describes the manual synthesis of a model peptide (e.g., Tyr-Ala-β³-Ahp) on a 4-

methylbenzhydrylamine (MBHA) resin to yield a C-terminal amide. (Note: β³-Ahp stands for 3-

amino-hept-6-enoic acid residue).

Materials and Reagents:

MBHA Resin (100-200 mesh, ~0.8 mmol/g loading)

N-Boc-(+/-)-3-amino-hept-6-enoic acid

Other N-Boc protected amino acids (e.g., Boc-Ala-OH, Boc-Tyr(2,6-Cl₂Bzl)-OH)

Dichloromethane (DCM), peptide synthesis grade

N,N-Dimethylformamide (DMF), peptide synthesis grade

Trifluoroacetic acid (TFA)

N,N-Diisopropylethylamine (DIEA)

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

Scavengers: p-cresol, p-thiocresol

Diethyl ether (ice-cold)

Acetonitrile, HPLC grade

Water, HPLC grade
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Experimental Workflow:

Start: MBHA Resin Wash
(DCM & DMF)

 Swell Resin 

1. Boc Deprotection
(50% TFA in DCM) Repeat for

each cycle 

2. Neutralization
(10% DIEA in DCM)

3. Amino Acid Coupling
(Boc-AA, HBTU/HOBt, DIEA in DMF)

Final Cleavage
(HF or TFMSA)

 After final cycle 

Purified Peptide
 Lyophilize 

Click to download full resolution via product page

Caption: General workflow for one cycle of Boc-SPPS.

Step-by-Step Procedure:

Resin Preparation:

Place MBHA resin (e.g., 0.1 mmol scale) in a specialized peptide synthesis vessel.

Swell the resin in DCM for 30 minutes, then wash with DMF (3x) and DCM (3x).

First Amino Acid Coupling (N-Boc-(+/-)-3-amino-hept-6-enoic acid):

Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain. Repeat with a 20-

minute incubation. This removes the Boc group from the resin's amine.

Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (3x) to

remove TFA.
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Neutralization: Treat the resin with 10% DIEA in DCM (2x for 2 minutes each) to neutralize

the ammonium salt. Wash with DCM (3x) and DMF (3x).

Activation & Coupling: In a separate vial, dissolve N-Boc-(+/-)-3-amino-hept-6-enoic acid

(0.4 mmol, 4 eq), HBTU (0.39 mmol, 3.9 eq), and HOBt (0.4 mmol, 4 eq) in minimal DMF.

Add DIEA (0.8 mmol, 8 eq). Pre-activate for 2-5 minutes.

Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room

temperature.

Monitoring: Perform a Kaiser test to confirm complete coupling (ninhydrin negative). If

incomplete, repeat the coupling step.

Washing: Wash the resin with DMF (3x) and DCM (3x).

Subsequent Amino Acid Cycles:

Repeat the deprotection, washing, neutralization, and coupling steps for each subsequent

amino acid (e.g., Boc-Ala-OH, then Boc-Tyr(2,6-Cl₂Bzl)-OH).

Final Cleavage and Deprotection:

After the final coupling and washing, dry the peptide-resin under vacuum.

HF Cleavage (Expert Use Only): Transfer the resin to a specialized HF cleavage

apparatus. Add scavengers (e.g., p-cresol). Cool to 0°C and condense anhydrous HF. Stir

for 1 hour at 0°C. Evaporate the HF under vacuum.

Precipitation: Triturate the residue with ice-cold diethyl ether. Collect the crude peptide

precipitate by filtration or centrifugation.

Purification: Dissolve the crude peptide in an aqueous acetonitrile solution and purify using

reverse-phase HPLC.

Lyophilization: Lyophilize the pure HPLC fractions to obtain the final peptide as a white

powder.
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Protocol 2: Conceptual Workflow for Post-Synthesis
Peptide Stapling
This protocol outlines the general steps for cyclizing a peptide containing N-Boc-(+/-)-3-amino-

hept-6-enoic acid and another alkene-bearing residue using ring-closing metathesis (RCM).

Peptide Synthesis: Synthesize the linear peptide on a resin that allows cleavage with side-

chains still protected (e.g., 2-chlorotrityl chloride resin). The sequence should contain at least

two alkene-bearing residues, such as two instances of 3-amino-hept-6-enoic acid.

Cleavage: Cleave the peptide from the resin using a mild acid cocktail (e.g., TFA/DCM/TIS

1:97:2) to yield the fully-protected linear peptide in solution.

Cyclization (RCM):

Dissolve the protected peptide in a non-polar solvent like anhydrous dichloroethane (DCE)

at high dilution (e.g., 0.1-1 mM) to favor intramolecular reaction.

Add a Grubbs' catalyst (e.g., Grubbs' 1st or 2nd Generation, 5-10 mol%).

Heat the reaction (e.g., 40-60°C) and monitor by LC-MS until the linear peptide is

consumed.

Deprotection and Purification:

Quench the reaction (e.g., with ethyl vinyl ether).

Remove the solvent and treat the crude cyclic peptide with a strong acid cocktail (e.g.,

TFA/DCM/Water/TIS 95:2.5:2.5:2.5) to remove all side-chain protecting groups.

Precipitate, purify by RP-HPLC, and lyophilize as described in Protocol 1.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1407159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Synthesize Linear Peptide
(with two alkene side-chains)

2. Cleave from Resin
(Side-chains protected)

3. Ring-Closing Metathesis
(Grubbs' Catalyst in DCE)

4. Final Deprotection
(Strong Acid)

5. Purify & Lyophilize

Click to download full resolution via product page

Caption: Workflow for peptide stapling via RCM.

Data Presentation
Table 1: Physicochemical Properties of the Building Block
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Property Value

Compound Name N-Boc-(+/-)-3-amino-hept-6-enoic acid

Molecular Formula C₁₂H₂₁NO₄

Molecular Weight 243.30 g/mol

Appearance White to off-white solid

Protection Group (Nα) tert-Butyloxycarbonyl (Boc)

| Key Functionality | Terminal Alkene (C6-C7) |

Table 2: Standard Boc-SPPS Cycle Summary (per residue)

Step Reagent/Solvent Time (minutes) Repeats

1. Deprotection 50% TFA in DCM 2 + 20 1 + 1

2. Wash DCM, IPA, DMF ~1-2 per wash 3x each

3. Neutralization 10% DIEA in DCM 2 2x

4. Wash DCM, DMF ~1-2 per wash 3x each

5. Coupling
Boc-AA / HBTU /

HOBt / DIEA in DMF
60 - 120 1x

| 6. Wash | DMF, DCM | ~1-2 per wash | 3x each |

Table 3: Common Coupling Reagents for Boc-SPPS
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Reagent
Combination

Activation
Method

Relative Speed
Racemization
Risk

Notes

DIC / HOBt Carbodiimide Moderate Low

Cost-effective;
DCU
byproduct can
be
problematic.

HBTU / HOBt /

DIEA
Aminium Salt Fast Low

Highly efficient

and widely used.

| HATU / DIEA | Aminium Salt | Very Fast | Very Low | Excellent for sterically hindered

couplings. |

Caption: Logical flow from structural features to applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [application of N-Boc-(+/-)-3-amino-hept-6-
endimethylamide in peptide synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1407159#application-of-n-boc-3-amino-hept-6-
endimethylamide-in-peptide-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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